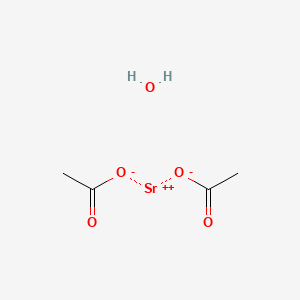

Strontium acetate hydrate

CAS No.: 14692-29-6; 543-94-2

Cat. No.: VC4771262

Molecular Formula: C4H8O5Sr

Molecular Weight: 223.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14692-29-6; 543-94-2 |

|---|---|

| Molecular Formula | C4H8O5Sr |

| Molecular Weight | 223.72 |

| IUPAC Name | strontium;diacetate;hydrate |

| Standard InChI | InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 |

| Standard InChI Key | SZHYESNNWCCJNC-UHFFFAOYSA-L |

| SMILES | CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Strontium acetate hydrate is formally identified by the IUPAC name strontium;diacetate;hydrate and molecular formula C₄H₈O₅Sr, corresponding to a molecular weight of 223.72 g/mol . The anhydrous form (C₄H₆O₄Sr) has a formula weight of 205.71 g/mol, as confirmed by high-purity commercial samples (99.9965% metals basis) . The compound’s SMILES notation (CC(=O)[O-].CC(=O)[O-].O.[Sr+2) reveals a coordination structure comprising two acetate anions, one water molecule, and a central strontium cation .

Crystallographic Analysis

X-ray diffraction studies describe a triclinic crystal system (space group P1) with lattice parameters a = 7.125 Å, b = 9.206 Å, c = 12.402 Å, and angles α = 106.79°, β = 92.78°, γ = 97.67° . The strontium atom coordinates with nine oxygen atoms: seven from five acetate groups (two bidentate, three monodentate) and two from water molecules. This SrO₉ polyhedron forms infinite two-dimensional layers linked by van der Waals interactions, creating a porous framework that influences its hygroscopic behavior .

Table 1: Crystallographic Parameters of Strontium Acetate Hydrate

| Parameter | Value |

|---|---|

| Space group | P1 |

| Lattice constants | a = 7.125 Å, b = 9.206 Å, c = 12.402 Å |

| Angles | α = 106.79°, β = 92.78°, γ = 97.67° |

| Coordination number | 9 (7 O from acetate, 2 O from H₂O) |

| Polyhedral geometry | SrO₉ distorted square antiprism |

Synthesis and Purification Methods

Industrial Synthesis

High-purity strontium acetate hydrate (Puratronic™ grade) is synthesized via controlled alkaline hydrolysis of strontium carbonate (SrCO₃) in acetic acid :

The hydrate form crystallizes from aqueous solutions under ambient conditions, with residual water content dependent on drying protocols .

Thermal and Physicochemical Properties

Thermal Decomposition

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) reveals a two-stage degradation process in nitrogen atmospheres :

-

Dehydration (25–150°C): Loss of lattice water, yielding anhydrous strontium acetate.

-

Acetate Decomposition (150–400°C): Breakdown into strontium carbonate (SrCO₃), releasing acetone and carbon dioxide:

Activation energies (E<sub>a</sub>) calculated via isoconversional methods are 82–95 kJ·mol⁻¹ for dehydration and 120–135 kJ·mol⁻¹ for acetate decomposition .

Table 2: Thermal Properties of Strontium Acetate Hydrate

| Property | Value |

|---|---|

| Melting point | 150°C (hemihydrate form) |

| Dehydration temperature | 25–150°C |

| Decomposition temperature | 150–400°C |

| Major gaseous products | H₂O, (CH₃)₂CO, CO₂ |

Solubility and Reactivity

While quantitative solubility data are scarce in literature, strontium acetate hydrate is moderately soluble in water and insoluble in nonpolar solvents. Its reactivity with strong acids (e.g., H₂SO₄) produces strontium sulfate precipitates, a property leveraged in analytical chemistry for sulfate quantification .

Applications in Materials Science

Precursor for Strontium Oxide Nanocomposites

High-purity strontium acetate hydrate serves as a precursor for synthesizing SrO-ZnO nanocomposites via co-precipitation. These materials exhibit enhanced photocatalytic activity, with potential applications in wastewater treatment and solar energy conversion .

Ceramic and Glass Manufacturing

Strontium compounds, including acetates, are used in glass formulations to modify refractive indices and reduce devitrification. The hydrate’s controlled thermal degradation profile ensures uniform SrCO₃ formation, a critical intermediate in ceramic glaze production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume